molecular formula C19H11Cl2N3O3S B2655020 N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 313225-16-0

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide

Cat. No. B2655020
M. Wt: 432.28
InChI Key: YTZLCZFRTCWNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide” is a chemical compound with the molecular formula C19H11Cl2N3O3S. Its average mass is 432.280 Da and its monoisotopic mass is 430.989807 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This core is substituted with various groups, including a 3-chlorophenyl group and a 5-chloro-2-hydroxybenzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant and Benzodiazepine Pharmacological Effects Compounds with structural similarities to "N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide" have been evaluated for their anticonvulsant activity and interaction with benzodiazepine receptors. For example, 4-thiazolidinone derivatives designed and synthesized for binding to benzodiazepine receptors showed considerable anticonvulsant activity in tests. One such compound also demonstrated sedative-hypnotic activity without impairing learning and memory, indicating potential therapeutic applications in neurological disorders (Faizi et al., 2017).

Antibacterial Properties

Streptococcus Pyogenes Hydroxy-substituted benzothiazole derivatives have exhibited significant antibacterial activities against Streptococcus pyogenes. These derivatives were synthesized through a series of chemical reactions and tested for their effectiveness in inhibiting bacterial growth, showing potent activity at various concentrations (Gupta, 2018).

Staphylococcus Aureus Analogous compounds, specifically inhibitors of the GroEL/ES system, demonstrated in vitro antibacterial effects against Staphylococcus aureus, comparable to vancomycin. These findings suggest that targeting the GroEL/ES-mediated folding functions could be a viable strategy for developing new antibacterials, especially for drug-resistant strains. Importantly, these inhibitors were able to penetrate established S. aureus biofilms and maintain their bactericidal effects, indicating potential for treating biofilm-associated infections (Kunkle et al., 2018).

properties

IUPAC Name

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3S/c20-10-1-5-17(25)13(7-10)19(26)22-11-2-6-18(14(21)8-11)27-12-3-4-15-16(9-12)24-28-23-15/h1-9,25H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLCZFRTCWNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide

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